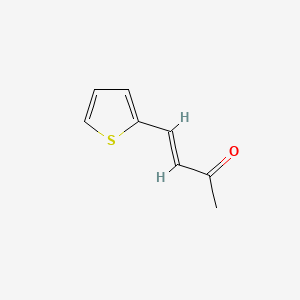

4-(2-Thienyl)but-3-EN-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-thiophen-2-ylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMALVIHZVKKPE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-83-9 | |

| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation of 4-(2-Thienyl)but-3-en-2-one

Introduction

4-(2-Thienyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a thiophene heterocycle conjugated with the enone system. This compound serves as a valuable and versatile building block in modern organic synthesis.[1] Its conjugated structure and the presence of the electron-rich thiophene ring make it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications like conductive polymers.[1] The reactivity of the enone moiety allows it to readily participate in crucial carbon-carbon bond-forming reactions, such as Michael additions and Diels-Alder cycloadditions.[1]

Given its significance, a thorough understanding of its structural and electronic properties is paramount for researchers. Spectroscopic analysis provides the fundamental data required for unequivocal structure confirmation and purity assessment. This guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed from the perspective of experimental causality and data interpretation.

Molecular Structure and Synthesis Overview

The structural framework of this compound, with the systematic IUPAC numbering, is presented below. The key features are the planar, aromatic thiophene ring, the propenone side chain, and the crucial conjugation between the heterocycle and the carbonyl group.

Caption: Molecular Structure of this compound.

A common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, an alkali-catalyzed reaction between 2-thiophenecarboxaldehyde and acetone.

Caption: Synthesis via Claisen-Schmidt Condensation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural proof.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for moderately polar compounds and its single residual peak at ~7.26 ppm, which rarely interferes with analyte signals.[2]

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is crucial for accurately determining coupling constants.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets. A larger number of scans (~1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). The trans-configuration of the double bond is confirmed by the large coupling constant (~16 Hz) between the vinylic protons.

| Assigned Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α (to C=O) | 6.6 - 6.8 | Doublet (d) | ~16.0 |

| H-β (to C=O) | 7.5 - 7.7 | Doublet (d) | ~16.0 |

| Thiophene H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~5.0, 1.1 |

| Thiophene H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | ~3.6, 1.1 |

| Thiophene H-4 | 7.0 - 7.2 | Doublet of doublets (dd) | ~5.0, 3.6 |

| -CH₃ (Methyl) | 2.3 - 2.5 | Singlet (s) | N/A |

Causality and Insights:

-

Vinylic Protons: The H-β proton is significantly downfield compared to H-α. This is due to two factors: deshielding from the adjacent electron-rich thiophene ring and the anisotropic effect of the carbonyl group, which deshields the trans-proton more strongly.

-

Thiophene Protons: The protons on the thiophene ring appear in their characteristic region (7.0-7.6 ppm).[3] Their specific shifts and coupling constants are diagnostic of a 2-substituted thiophene.[4]

-

Methyl Protons: The acetyl methyl group protons appear as a sharp singlet around 2.4 ppm, a typical region for a methyl ketone.

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Assigned Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | 197 - 199 |

| C-β (Olefinic) | 140 - 142 |

| C-α (Olefinic) | 128 - 130 |

| Thiophene C-2 (ipso) | 138 - 140 |

| Thiophene C-5 | 131 - 133 |

| Thiophene C-3 | 129 - 131 |

| Thiophene C-4 | 128 - 129 |

| -CH₃ (Methyl) | 27 - 29 |

Data referenced from SpectraBase, Wiley.[2]

Causality and Insights:

-

Carbonyl Carbon: The C=O carbon is the most downfield signal, as expected, due to the strong deshielding effect of the electronegative oxygen atom.

-

Olefinic and Thiophene Carbons: These carbons resonate in the 128-142 ppm range. The ipso-carbon (C-2 of the thiophene ring) is typically deshielded due to its substitution. The overlap in this region can sometimes make definitive assignment challenging without advanced 2D NMR experiments (like HSQC/HMBC), but the expected ranges are well-established.

-

Methyl Carbon: The methyl carbon appears furthest upfield, consistent with a saturated sp³-hybridized carbon in a ketone.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either a KBr pellet or as a neat thin film on a salt plate (NaCl or KBr).

-

KBr Pellet: Mix ~1-2 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. This method is excellent for solid samples.

-

Neat Film: As this compound is a low-melting solid or oil, a drop can be placed between two salt plates to create a thin film. This is a rapid and common method.

-

-

Background Collection: First, run a background scan of the empty sample compartment (or the clean salt plates) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

IR Spectral Data Interpretation

The IR spectrum is dominated by strong absorptions from the carbonyl and alkene functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | =C-H Stretch (Aromatic/Vinylic) | Medium |

| 2950 - 2850 | -C-H Stretch (Aliphatic) | Weak |

| ~1675 | C=O Stretch (Conjugated Ketone) | Strong, Sharp |

| ~1605 | C=C Stretch (Conjugated Alkene) | Medium-Strong |

| ~1520 & ~1415 | C=C Stretch (Thiophene Ring) | Medium |

| ~970 | =C-H Bend (trans-alkene out-of-plane) | Strong |

Causality and Insights:

-

C=O Stretch: A typical saturated ketone absorbs around 1715 cm⁻¹.[5] The conjugation with the C=C double bond and the thiophene ring delocalizes the electron density of the carbonyl group, weakening the C=O bond and lowering its stretching frequency to ~1675 cm⁻¹. This shift is a hallmark of an α,β-unsaturated ketone.

-

C=C Stretches: The alkene C=C stretch appears around 1605 cm⁻¹. Its intensity is enhanced due to the dipole moment change associated with the conjugated system. The characteristic stretches of the thiophene ring also appear in this fingerprint region.[6]

-

trans-Alkene Bend: The strong band at ~970 cm⁻¹ is highly diagnostic for the out-of-plane bending vibration of the two hydrogens on a trans-disubstituted double bond, confirming the stereochemistry established by ¹H NMR.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed offers additional structural clues, acting as a molecular fingerprint.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through an LC or GC inlet.

-

Ionization: Utilize Electron Impact (EI) ionization. EI is a hard ionization technique that causes extensive fragmentation, which is useful for structural elucidation. A standard electron energy of 70 eV is used.

-

Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).

MS Spectral Data Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z Value | Ion Identity | Plausible Origin |

| 152 | [M]⁺ | Molecular Ion (C₈H₈OS)⁺ |

| 137 | [M - CH₃]⁺ | Loss of a methyl radical |

| 124 | [M - CO]⁺ | Loss of neutral carbon monoxide |

| 109 | [M - CH₃CO]⁺ | Loss of an acetyl radical (cleavage of the C-C bond alpha to the carbonyl) |

| 83 | [C₄H₃S]⁺ | Thienyl cation |

Proposed Fragmentation Pathway (EI):

Caption: Plausible EI Mass Spectrometry Fragmentation Pathway.

Causality and Insights:

-

Molecular Ion: The peak at m/z 152 corresponds to the molecular weight of the compound (152.21), confirming its elemental formula.[2] The presence of a sulfur atom would also give rise to a characteristic M+2 peak at m/z 154 with an intensity of about 4.4% relative to the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.[7]

-

Alpha-Cleavage: The most significant fragmentation is often the loss of the acetyl radical (•COCH₃) via cleavage of the C-C bond adjacent to the carbonyl group, leading to the stable resonance-stabilized cation at m/z 109. This is a classic fragmentation pattern for ketones.

-

Loss of Methyl: Loss of the methyl radical from the molecular ion results in the acylium ion at m/z 137, which is also a common fragmentation pathway for methyl ketones.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence and electronic nature of the key functional groups, particularly the conjugated enone system. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive dataset serves as a reliable reference for researchers utilizing this important synthetic intermediate.

References

Physical properties like melting point and boiling point of 4-(2-Thienyl)but-3-en-2-one

An In-depth Technical Guide to the Physical Properties of 4-(2-Thienyl)but-3-en-2-one

This guide provides a comprehensive analysis of the key physical properties of this compound, a heterocyclic chalcone analogue of significant interest in organic synthesis and medicinal chemistry. For researchers, scientists, and drug development professionals, a precise understanding of a compound's physical characteristics, such as its melting and boiling points, is fundamental for its purification, handling, and application in further synthetic or formulation processes.

Physicochemical Profile of this compound

This compound, a derivative of thiophene, serves as a versatile building block in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science applications.[1] Its physical state and thermal transition points are critical parameters for designing experimental conditions. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 874-83-9 | [2][3][4] |

| Molecular Formula | C₈H₈OS | [1][2][3] |

| Molecular Weight | 152.21 g/mol | [2][3] |

| Appearance | Pale yellow amorphous powder; mixture of cis/trans isomers | [1][2][5] |

| Melting Point | 22 – 31 °C | [1][2][3][4] |

| Boiling Point | 86 – 88 °C at 1 mmHg | [2][3][4] |

| Density | 1.151 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.6285 – 1.6315 | [3][4] |

In-Depth Analysis of Thermal Transition Points

Melting Point: A Consequence of Isomerism and Form

The reported melting point for this compound is a relatively broad range of 22-31°C.[1][2] This is indicative of a substance that is not a highly ordered crystalline solid. Several factors contribute to this observation:

-

Amorphous Nature: The compound is described as a pale yellow amorphous powder.[1] Unlike crystalline solids which have sharp, well-defined melting points, amorphous solids soften over a range of temperatures.

-

Isomeric Mixture: Commercial preparations of this compound are often a mixture of cis and trans isomers.[2][5] The presence of multiple isomers acts as an impurity, leading to a depression and broadening of the melting point range, a phenomenon known as melting-point depression.

-

Purity: As with any chemical compound, residual solvents or synthetic byproducts can also broaden the melting range. In contrast, highly purified, single-isomer chalcone derivatives often exhibit sharp melting points.[6][7]

The low melting point suggests that the compound may exist as a liquid or a low-melting solid at or slightly above standard room temperature, a critical consideration for storage and handling.

Boiling Point: The Necessity of Vacuum Distillation

The boiling point is reported as 86-88°C at a reduced pressure of 1 mmHg.[2][3][4] This explicitly indicates that the determination was performed under vacuum. The rationale for this experimental choice is grounded in the thermal stability of complex organic molecules.

Many organic compounds, particularly those with high molecular weights or sensitive functional groups, will decompose at the high temperatures required to reach their boiling point at atmospheric pressure (760 mmHg).[8][9] A general rule in organic chemistry is to use vacuum distillation for compounds with atmospheric boiling points above 150°C to prevent thermal decomposition.[8][10] By reducing the ambient pressure, the boiling point of a liquid is significantly lowered, allowing for distillation at a temperature that does not induce degradation.[9][10] The reported value demonstrates that this compound is a relatively non-volatile compound that requires reduced pressure for purification by distillation.

Experimental Determination Protocols

To ensure scientific integrity, the following protocols describe self-validating systems for the determination of melting and boiling points.

Protocol for Melting Point Determination (Open Capillary Method)

This method is a standard, reliable technique for determining the melting point of a solid organic compound.[7][11]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry. Finely crush a small amount of the solid into a powder.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20°C/min) can be used to find an approximate melting range.

-

Accurate Determination: Allow the apparatus to cool. In a second run with a new sample, heat rapidly to within 20°C of the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Vacuum Distillation)

This protocol outlines the essential steps for purifying or determining the boiling point of a high-boiling liquid like this compound under reduced pressure.

Methodology:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Use a round-bottom flask as the distilling flask and include a stir bar.[12] Ensure all glass joints are lightly greased and securely clamped to prevent leaks. A Claisen adapter is recommended to minimize bumping.[12]

-

System Check: Connect the apparatus to a vacuum trap and then to a vacuum source (e.g., vacuum pump). Turn on the vacuum and ensure the system is sealed and can hold a stable, low pressure. Hissing sounds indicate a leak that must be addressed.[12]

-

Heating: Once a stable vacuum is achieved (e.g., ~1 mmHg), begin heating the distilling flask using a heating mantle. The stir bar should be actively stirring to ensure smooth boiling.

-

Distillation: Heat the sample until it begins to boil and the vapor line rises to the thermometer bulb. The temperature will stabilize as the vapor surrounds the thermometer.

-

Data Recording: Record the stable temperature reading on the thermometer and the pressure reading from the manometer. This is the boiling point at that specific pressure.[12] Collect the purified distillate in the receiving flask.

-

Shutdown: To stop the distillation, first remove the heating mantle and allow the system to cool. Once cool, carefully and slowly vent the apparatus to return it to atmospheric pressure before turning off the vacuum source.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.fi [fishersci.fi]

- 3. 874-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 874-83-9 [amp.chemicalbook.com]

- 5. 4-(2-Thienyl)-3-buten-2-one (mixt. of cis and trans) - High purity | EN [georganics.sk]

- 6. scribd.com [scribd.com]

- 7. davidpublisher.com [davidpublisher.com]

- 8. How To [chem.rochester.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. scialert.net [scialert.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-(2-Thienyl)but-3-en-2-one: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-(2-Thienyl)but-3-en-2-one, a versatile heterocyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical and spectroscopic properties, a detailed synthesis protocol with mechanistic insights, and its significant role as a building block in the creation of complex molecules, particularly in the pharmaceutical sector.

Introduction: The Versatility of a Thienyl Chalcone

This compound belongs to the chalcone family, specifically a thienyl chalcone, which are α,β-unsaturated ketones. The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, imparts unique electronic properties and reactivity to the molecule.[1] Thiophenes are considered important pharmacophores in medicinal chemistry and are present in numerous FDA-approved drugs.[2] Consequently, this compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecular architectures for pharmaceuticals and agrochemicals.[1] Its enone functionality allows for a variety of chemical transformations, most notably Michael additions and Diels-Alder reactions, making it a key starting material for a range of heterocyclic compounds with interesting biological activities.[1]

Nomenclature and Chemical Identification

Accurate identification of a chemical compound is paramount in research and development. This compound is known by several alternative names, and it is crucial to recognize these to navigate the scientific literature and chemical databases effectively. The CAS number provides a unique identifier for a specific chemical substance.

| Identifier | Value | Notes |

| Primary Name | This compound | |

| IUPAC Name | 4-(Thiophen-2-yl)but-3-en-2-one | |

| CAS Number | 33603-63-3 | For the mixture of (E) and (Z) isomers.[1] |

| CAS Number | 874-83-9 | Often refers to the (E)-isomer. |

| Synonyms | 1-(2-Thienyl)-1-buten-3-one[1] | |

| Methyl 2-(2-thienyl)vinyl ketone | ||

| 4-(2-Thienyl)-3-buten-2-one | ||

| (E)-4-(Thiophen-2-yl)but-3-en-2-one | For the trans isomer. |

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this compound is essential for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈OS | [1] |

| Molecular Weight | 152.22 g/mol | [1] |

| Appearance | Pale yellow amorphous powder | [1] |

| Melting Point | 22-31 °C | [1] |

| Boiling Point | 88-90 °C at 760 mmHg | [3] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. The following are the expected spectroscopic characteristics for this compound.

Infrared (IR) Spectroscopy: The IR spectrum of an α,β-unsaturated ketone like this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100-3000 | =C-H stretch | Aromatic and vinylic C-H stretching.[4] |

| ~1680-1660 | C=O stretch | Carbonyl stretch, shifted to lower frequency due to conjugation.[4] |

| ~1640-1600 | C=C stretch | Alkene C=C stretching.[4] |

| ~1500-1400 | C-C stretch | Aromatic ring stretching.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts (δ) are influenced by the electronic environment of the nuclei.

¹H NMR (Expected Ranges):

-

Thiophene protons (3H): δ 7.0-7.8 ppm (multiplets)

-

Vinylic protons (2H): δ 6.5-7.5 ppm (doublets, with trans coupling constant J ≈ 15-18 Hz)

-

Methyl protons (3H): δ 2.2-2.5 ppm (singlet)

¹³C NMR (Expected Ranges, Solvent: CDCl₃):

-

Carbonyl carbon (C=O): δ ~198 ppm

-

Thiophene carbons: δ ~127-142 ppm

-

Vinylic carbons: δ ~125-145 ppm

-

Methyl carbon: δ ~27 ppm

A publicly available ¹³C NMR spectrum confirms these general ranges.[3]

Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 152. Subsequent fragmentation may involve the loss of a methyl group (CH₃•, M-15) or a carbonyl group (CO, M-28).

Synthesis of this compound: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde (in this case, 2-thiophenecarboxaldehyde) with a ketone (acetone).

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights

The Claisen-Schmidt condensation proceeds through a series of well-understood steps:

-

Enolate Formation: The base (e.g., hydroxide ion) abstracts an α-hydrogen from acetone, which is the enolizable component, to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. This forms an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (e.g., water) to yield a β-hydroxy ketone (aldol addition product).

-

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes base-catalyzed dehydration. The base removes a proton from the α-carbon, leading to the formation of a new enolate. This is followed by the elimination of a hydroxide ion, resulting in the formation of the α,β-unsaturated ketone product, this compound. The formation of the conjugated system is the driving force for this dehydration step.

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound.

Materials:

-

2-Thiophenecarboxaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Cooling bath (ice-water)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide in a mixture of water and ethanol. Cool the solution in an ice-water bath.

-

Addition of Reactants: To the cooled basic solution, add acetone with continuous stirring. Subsequently, add 2-thiophenecarboxaldehyde dropwise to the reaction mixture, ensuring the temperature remains low.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into cold water. The product may precipitate as a solid or an oil.

-

Extraction: If an oil forms, extract the aqueous mixture with a suitable organic solvent like dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with the expected values and by checking its physical properties such as melting or boiling point.

Applications in Drug Development

The thienyl chalcone scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. This compound, as a key intermediate, is instrumental in the synthesis of various bioactive molecules.

Precursor to Thieno[3,2-d]pyrimidines

One of the most significant applications of this compound is in the synthesis of thieno[3,2-d]pyrimidines. This class of fused heterocyclic compounds has garnered considerable attention due to their therapeutic potential, particularly as anticancer agents.[5] For instance, the thienopyrimidine core is found in drugs like Apitolisib (GDC-0941), a potent inhibitor of PI3K/mTOR pathways that has been investigated in clinical trials for the treatment of solid tumors.[4] While the direct synthesis of Apitolisib from this compound is not the primary route, the chalcone serves as a foundational building block for the broader class of thienopyrimidines through various synthetic strategies.[4][6] The synthesis often involves the reaction of a thienyl-containing precursor, which can be derived from chalcones, with a one-carbon source to construct the pyrimidine ring.[5]

Broader Pharmacological Relevance

Thiophene-containing compounds are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[7] The ability to easily functionalize the chalcone core of this compound allows for the generation of libraries of derivatives that can be screened for various biological targets. The thiophene ring often acts as a bioisostere for a phenyl ring, which can lead to improved pharmacological properties or a different side-effect profile in drug candidates.[3]

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and versatile reactivity make it an invaluable building block. The ability to serve as a precursor to complex heterocyclic systems, such as the medicinally important thieno[3,2-d]pyrimidines, underscores its importance in the development of new therapeutic agents. This guide provides a solid foundation for researchers and professionals to understand and effectively utilize this compound in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

Thienyl Chalcones: A Comprehensive Technical Guide to Their Synthesis and Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, represent a class of privileged scaffolds in medicinal chemistry due to their straightforward synthesis and broad pharmacological potential.[1][2] The incorporation of a thiophene ring, a well-established bioisostere of a phenyl ring, often enhances the biological efficacy of these molecules, leading to the development of thienyl chalcones with potent and varied activities.[3] This technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of thienyl chalcones. We delve into their most significant biological applications, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory activities.[4][5] This document is intended to serve as a vital resource for researchers and professionals in drug discovery, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights to facilitate the development of next-generation therapeutics based on the thienyl chalcone framework.

Introduction: The Thienyl Chalcone Scaffold

Chalcones are naturally occurring precursors to flavonoids and are abundant in many edible plants.[2][6] Their structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is a key determinant of their biological activity.[6] The thiophene moiety, a five-membered sulfur-containing heterocycle, has attracted significant interest in medicinal chemistry.[3] Its inclusion in the chalcone scaffold can modulate lipophilicity, enhance binding interactions with biological targets, and alter metabolic stability, often resulting in superior pharmacological profiles compared to their phenyl counterparts. Consequently, thienyl chalcones have emerged as a focal point of research, demonstrating a remarkable spectrum of activities that make them highly attractive candidates for drug development.[3][4]

Synthesis of Thienyl Chalcones: From Classic to Modern Methods

The synthesis of thienyl chalcones is most commonly achieved via the Claisen-Schmidt condensation, an aldol condensation reaction between a thienyl-substituted ketone (or an acetophenone) and an aromatic aldehyde (or a thienyl aldehyde).[5][7] This reaction is typically performed under basic or acidic conditions.[5]

Methodologies & Experimental Protocols

Protocol 1: Conventional Base-Catalyzed Claisen-Schmidt Condensation

This is the most widely used method for preparing chalcones, valued for its simplicity and generally good yields.[6][8] The base (e.g., KOH or NaOH) deprotonates the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of the appropriate acetophenone derivative and the thienyl aldehyde in ethanol or methanol in a round-bottom flask.

-

Catalyst Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 40-50%) dropwise at room temperature or while cooling in an ice bath.

-

Reaction: Continue stirring the mixture at room temperature for 2-6 hours. The formation of a solid precipitate often indicates product formation.

-

Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC).[5]

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

-

Purification: Filter the crude solid, wash thoroughly with water until neutral, and then dry. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thienyl chalcone.

Protocol 2: Efficient Synthesis using a Heterogeneous Nanocatalyst

Modern synthetic approaches aim for greater efficiency and sustainability. The use of iron oxide nanoparticles (FeONPs) as a magnetic, recoverable heterogeneous catalyst offers milder reaction conditions and often higher yields.[4][5]

Step-by-Step Methodology:

-

Reactant Preparation: In an ethanolic solution, mix an equimolar ratio of the starting ketone (e.g., 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione) and the desired benzaldehyde.[4]

-

Catalyst Addition: Add a catalytic amount of iron oxide nanoparticles (FeONPs) to the mixture.[4]

-

Reaction (Sonochemical Method): Sonicate the mixture at room temperature (frequency of 25 kHz) until the reaction is complete, as monitored by TLC. This method is often faster than conventional heating.[4]

-

Catalyst Removal: After the reaction, use an external magnet to isolate the FeONPs from the solution.

-

Product Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography or recrystallization.

General Synthesis Workflow

Caption: General workflow for the synthesis of thienyl chalcones.

Anticancer Activities

The anticancer potential of thienyl chalcones is one of their most investigated biological properties.[9][10] They exert their effects against a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes involved in tumor progression.[9][11][12]

Mechanisms of Action

-

Apoptosis Induction: Many thienyl chalcones trigger programmed cell death in cancer cells. For instance, certain derivatives have been shown to increase the expression levels of initiator caspase-9 and executioner caspase-3, key proteins in the apoptotic cascade.[9]

-

Tubulin Polymerization Inhibition: The cellular cytoskeleton is a crucial target for anticancer drugs. Some thienyl chalcones can effectively inhibit the polymerization of tubulin into microtubules.[9] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Enzyme Inhibition: Thienyl chalcones can inhibit enzymes vital for cancer cell survival and proliferation. Notable targets include farnesyltransferase, topoisomerases (which manage DNA topology), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis (the formation of new blood vessels that supply tumors).[9][11][12]

Caption: Key anticancer mechanisms of thienyl chalcones.

Quantitative Data: In Vitro Cytotoxicity

The potency of thienyl chalcones is often quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration required to inhibit 50% of cancer cell growth.

| Compound Type | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Bis(thienyl) chalcone | MCF-7 (Breast) | 7.4 | [9] |

| Thienyl chalcone deriv. (Cmpd 5) | MCF-7 (Breast) | 7.79 ± 0.81 | [7] |

| Thienyl chalcone deriv. (Cmpd 8) | MCF-7 (Breast) | 7.24 ± 2.10 | [7] |

| Thienyl chalcone deriv. (Cmpd 5) | MDA-MB-231 (Breast) | 5.27 ± 0.98 | [7] |

| Thienyl chalcone deriv. (Cmpd 8) | MDA-MB-231 (Breast) | 21.58 ± 1.50 | [7] |

Antimicrobial Activities

Thienyl chalcones have demonstrated moderate to good activity against a range of pathogenic microbes, including both bacteria and fungi.[13][14] They represent a promising scaffold for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

-

Spectrum of Activity: These compounds have been screened against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungi like Candida albicans.[13][14][15]

-

Structure-Activity Relationships (SAR): Studies have shown that the nature and position of substituents on the aromatic rings significantly influence antimicrobial potency. For example, the presence of electron-withdrawing groups on the non-thienyl aromatic ring has been shown to enhance antibacterial activity.[16] The incorporation of a piperazine moiety has also been explored to improve activity, with some derivatives showing potent and selective inhibition against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) as low as 4.0 µg/mL.[15]

Anti-inflammatory Activities

Inflammation is a key pathological process in many diseases. Thienyl chalcones have been shown to possess significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[17][18]

Mechanisms of Action

-

Inhibition of Pro-inflammatory Enzymes and Mediators: Chalcones can inhibit the expression and activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[18][19] This leads to a reduction in the production of inflammatory mediators such as prostaglandins and nitric oxide.

-

Modulation of Signaling Pathways: A primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[18] By preventing the activation of NF-κB, thienyl chalcones can effectively suppress the inflammatory cascade. Some derivatives also interfere with the JNK signaling pathway.[18][19]

Caption: Inhibition of the NF-κB pathway by thienyl chalcones.

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases.[20] Thienyl chalcones can act as potent antioxidants by scavenging these harmful free radicals.[20][21]

Experimental Evaluation Protocol

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common and reliable method to determine the in vitro antioxidant activity of a compound. The principle is based on the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of the test thienyl chalcone in methanol or DMSO. Prepare a standard solution of a known antioxidant like ascorbic acid or quercetin. Prepare a methanolic solution of DPPH (e.g., 0.1 mM).

-

Assay: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to varying concentrations of the test compound and standard. Include a control containing only the DPPH solution and solvent.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[22]

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage inhibition against the concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Quantitative Data: Antioxidant Activity

| Compound Type | Assay | IC₅₀ Value (µM) | Standard (IC₅₀ µM) | Reference |

| Thiophenyl-chalcone (4e) | ABTS | 13.12 | Quercetin (15.49) | [21] |

| Thiophenyl-chalcone (4d) | ABTS | 14.88 | Quercetin (15.49) | [21] |

| Thiazole-bearing chalcone (19) | DPPH | 3±1 µg/mL | Gallic Acid (6±1 µg/mL) | [20] |

Enzyme Inhibitory Activities

Beyond their roles in cancer and inflammation, thienyl chalcones have been identified as potent inhibitors of various other enzymes, highlighting their potential for treating a wide range of diseases, including neurodegenerative disorders.[23]

-

Cholinesterases (AChE & BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. Halogenated chalcones have shown highly potent inhibition of these enzymes with Kᵢ values in the low nanomolar range.[23]

-

Carbonic Anhydrases (hCA I & II): These enzymes are targets for diuretics and anti-glaucoma drugs. Benzothiazole-chalcone hybrids have demonstrated effective inhibition of human carbonic anhydrase isoenzymes I and II.[24]

-

Monoamine Oxidase B (MAO-B): Inhibitors of MAO-B are used in the treatment of Parkinson's disease and depression. 1,4-benzodioxan-substituted thienyl chalcones have been developed as novel and reversible MAO-B inhibitors.[25]

Conclusion and Future Perspectives

Thienyl chalcones are a versatile and highly promising class of compounds in medicinal chemistry. Their ease of synthesis, coupled with the ability to modulate their biological activity through simple chemical modifications, makes them an exceptionally attractive scaffold for drug discovery. The extensive research to date has firmly established their potent anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, often linked to specific mechanisms such as apoptosis induction, and the inhibition of key signaling pathways and enzymes like NF-κB, VEGFR-2, and cholinesterases.

Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. A deeper exploration of their in vivo efficacy and safety in relevant animal models is a critical next step. Furthermore, the application of computational methods, such as molecular docking and QSAR studies, will continue to be invaluable for the rational design of new thienyl chalcone derivatives with enhanced therapeutic potential against a wider range of diseases.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thienyl chalcones: small molecules that play pivotal roles | International Journal of Current Research [journalcra.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redefining Chalcone Synthesis: Aldol Adduct Elimination for the Rapid Access to Thienyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and molecular docking of quinolyl-thienyl chalcones as anti-angiogenic agents targeting VEGFR-2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.biust.ac.bw [research.biust.ac.bw]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antibacterial Activity of Thienyl Chalcone Derivatives Bearing Piperazine Moiety | Semantic Scholar [semanticscholar.org]

- 16. journaljpri.com [journaljpri.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. ijcea.org [ijcea.org]

- 23. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating the Future of Drug Discovery: A Technical Guide to Novel Thienyl Chalcone Derivatives

Introduction: The Enduring Promise of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are characterized by their 1,3-diaryl-2-propen-1-one backbone. This seemingly simple structure is a hotbed of biological activity, demonstrating a remarkable array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] The versatility of the chalcone scaffold lies in its synthetic accessibility and the ease with which its two aromatic rings and α,β-unsaturated carbonyl system can be functionalized. This allows for the fine-tuning of its physicochemical and biological properties. Among the numerous heterocyclic chalcones, thienyl derivatives have garnered significant attention due to the unique bioisosteric properties of the thiophene ring, which can enhance biological activity and modulate pharmacokinetic profiles.[3] This guide provides a forward-looking perspective on promising research directions for novel thienyl chalcone derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into innovative synthetic strategies, explore high-potential therapeutic targets, and outline robust experimental and computational workflows to accelerate the discovery of next-generation therapeutics based on this privileged scaffold.

I. Innovative Synthetic Strategies: Beyond the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation has long been the workhorse for chalcone synthesis.[4] While effective, the drive towards greener, more efficient chemistry necessitates the exploration of novel synthetic methodologies.

Green Chemistry Approaches

Modern organic synthesis is increasingly focused on sustainability. For thienyl chalcone synthesis, this translates to minimizing hazardous reagents and solvents, reducing reaction times, and improving energy efficiency.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to mere minutes and often increasing product yields.[5][6] This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating. For the synthesis of thienyl chalcones, a mixture of a substituted 2-acetylthiophene, an aromatic aldehyde, and a solid base catalyst like anhydrous potassium carbonate can be subjected to microwave irradiation, often under solvent-free conditions, to afford the desired product in high yield.[7][8]

-

Ultrasound-Assisted Synthesis (Sonochemistry): Sonication, the application of ultrasound energy to a reaction, can significantly accelerate reaction rates.[9] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with transient high temperatures and pressures, enhancing chemical reactivity.[4][9] Ultrasound-assisted Claisen-Schmidt condensation of 2-acetylthiophene with various aldehydes in an aqueous medium or ethanol with a base like NaOH has been shown to produce thienyl chalcones in excellent yields and with significantly reduced reaction times compared to conventional stirring methods.[4][10]

Experimental Protocol: Ultrasound-Assisted Synthesis of a Thienyl Chalcone Derivative

This protocol provides a general procedure for the ultrasound-assisted synthesis of a (E)-1-(thiophen-2-yl)-3-(phenyl)prop-2-en-1-one derivative.

Materials:

-

2-acetylthiophene

-

Substituted benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Ultrasonic homogenizer or bath

-

Standard laboratory glassware

Procedure:

-

In a flask suitable for sonication, dissolve 2-acetylthiophene (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Add an aqueous solution of NaOH (e.g., 2.5 M) or pulverized KOH to the mixture.[9]

-

Immerse the flask in an ultrasonic bath or place the probe of an ultrasonic homogenizer into the reaction mixture.

-

Apply ultrasound irradiation at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 15-30 minutes.[9]

-

Upon completion, quench the reaction by adding cold dilute HCl to neutralize the base.

-

The precipitated product is collected by vacuum filtration, washed with cold water until neutral, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. High-Impact Therapeutic Targets and Mechanistic Exploration

The broad bioactivity of thienyl chalcones stems from their ability to interact with a multitude of biological targets. Future research should focus on designing derivatives with high potency and selectivity for specific targets implicated in disease pathogenesis.

Anticancer Drug Development

Thienyl chalcones have shown significant promise as anticancer agents, acting through various mechanisms.

-

Tubulin Polymerization Inhibition: Microtubules are crucial for mitotic spindle formation, making them a validated target for anticancer drugs.[11] Several chalcone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase and apoptosis.[9][12] Research should focus on synthesizing thienyl chalcones with substitutions that enhance binding affinity to the colchicine site.

-

Kinase Inhibition: Kinases are key regulators of cell signaling pathways that are often dysregulated in cancer. Thienyl chalcones have been identified as inhibitors of several important kinases.

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[13][14] Quinolyl-thienyl chalcones have demonstrated potent VEGFR-2 inhibitory activity, suggesting a promising avenue for the development of anti-angiogenic agents.[13]

-

EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is another important target in cancer therapy. Molecular docking studies have suggested that thienyl chalcone derivatives can bind to the EGFR-TK active site, indicating their potential as EGFR inhibitors.[15]

-

Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria is a global health crisis. Thienyl chalcones offer a dual approach to tackling this challenge.

-

Direct Antibacterial Activity: Certain thienyl chalcone derivatives exhibit intrinsic antibacterial activity against a range of pathogens.[3]

-

Efflux Pump Inhibition: A major mechanism of bacterial resistance is the overexpression of efflux pumps, which expel antibiotics from the bacterial cell.[16][17] Chalcones have been shown to act as efflux pump inhibitors, thereby restoring the efficacy of conventional antibiotics when used in combination.[17][18] Future research should aim to identify thienyl chalcones that potently inhibit specific bacterial efflux pumps, such as NorA in Staphylococcus aureus.[19][20]

Anti-inflammatory Agents

Chronic inflammation is an underlying factor in many diseases. Thienyl chalcones can modulate inflammatory pathways.

-

Dual COX/5-LOX Inhibition: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[21][22] Designing thienyl chalcones that can dually inhibit both COX-2 and 5-LOX could lead to potent anti-inflammatory agents with a potentially better safety profile than traditional NSAIDs.[23][24]

Neurodegenerative Diseases

Emerging evidence suggests the potential of chalcones in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their antioxidant properties and ability to inhibit enzymes like monoamine oxidase B (MAO-B) are of particular interest.[25]

III. Experimental Protocols for Biological Evaluation

Rigorous biological evaluation is paramount in drug discovery. The following are streamlined protocols for key assays.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.[11]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol

-

Test thienyl chalcone derivatives and a known inhibitor (e.g., colchicine)

-

96-well microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (colchicine).

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing glycerol.

-

Initiate the polymerization by adding the tubulin solution and GTP to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C and monitor the change in absorbance at 340 nm over time.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.[11]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the inhibition of VEGFR-2 kinase activity.[13][26]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer

-

ATP

-

A suitable substrate (e.g., a biotinylated peptide)[14]

-

Test thienyl chalcone derivatives and a known VEGFR-2 inhibitor (e.g., sorafenib)

-

A detection system (e.g., luminescence-based, such as ADP-Glo™ Kinase Assay)

-

96-well plate

Procedure:

-

Prepare serial dilutions of the test compound in the kinase buffer.

-

In a 96-well plate, add the test compound, the substrate, and the kinase buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and the recombinant VEGFR-2 enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by measuring the amount of ADP produced via a luminescence signal).[26]

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

IV. The Role of Computational Chemistry and In Silico Screening

Computational tools are indispensable in modern drug discovery for accelerating the design and optimization of lead compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[27] This technique can be used to:

-

Screen virtual libraries of thienyl chalcone derivatives against a specific target.

-

Elucidate the binding mode and key interactions between a thienyl chalcone and its target protein.

-

Guide the rational design of new derivatives with improved binding affinity.

QSAR and ADMET Prediction

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity.[28][29] These models can predict the activity of novel, unsynthesized thienyl chalcone derivatives, helping to prioritize which compounds to synthesize. For chalcones, lipophilicity (CLogP) has been shown to be a key parameter in many QSAR models for anticancer activity.[28][29]

-

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[2][3] Early assessment of these properties is crucial to avoid late-stage failures in drug development. Parameters such as Lipinski's Rule of Five, gastrointestinal absorption, and potential toxicity can be computationally estimated.[2][3]

V. Future Directions and Concluding Remarks

The thienyl chalcone scaffold is a rich starting point for the development of novel therapeutics. The future of this field lies in a multi-pronged approach:

-

Synergistic Combination Therapies: Exploring the use of thienyl chalcones, particularly as efflux pump inhibitors, in combination with existing antibiotics to combat resistant infections.[17]

-

Multi-Targeted Drug Design: Rationally designing single thienyl chalcone molecules that can modulate multiple targets, for example, inhibiting both tubulin polymerization and a specific kinase in cancer, or acting as dual COX/5-LOX inhibitors in inflammation.

-

Improving Pharmacokinetic Properties: A known challenge for chalcones can be their poor pharmacokinetic profiles, such as low bioavailability.[27][30] Future synthetic efforts should focus on modifications that enhance drug-like properties without compromising bioactivity.

-

Advanced Drug Delivery Systems: Investigating novel drug delivery systems to improve the solubility, stability, and targeted delivery of promising thienyl chalcone candidates.

Visualizations

Diagram 1: General Workflow for Thienyl Chalcone Drug Discovery

Caption: A typical workflow for the discovery and development of novel thienyl chalcone derivatives.

Diagram 2: Key Therapeutic Targets of Thienyl Chalcones

Caption: High-impact molecular targets for the therapeutic application of thienyl chalcones.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization [mdpi.com]

- 10. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 15. Substituted chalcones inhibit biofilm formation and efflux pumps of multidrug resistant Staphylococcus aureus: Antimicrobial, molecular docking, ADME and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Chalcones, stilbenes and ketones have anti-infective properties via inhibition of bacterial drug-efflux and consequential synergism with antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 25. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chalcones in cancer: understanding their role in terms of QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Pharmacokinetic Studies of Oxathio-Heterocycle Fused Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the synthesis of 4-(2-Thienyl)but-3-en-2-one in a laboratory setting

This document provides a detailed protocol for the laboratory synthesis of 4-(2-thienyl)but-3-en-2-one, a valuable α,β-unsaturated ketone intermediate in the development of pharmaceuticals and functional materials.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Introduction and Scientific Context

This compound, a member of the chalcone family, possesses a thiophene ring linked to an α,β-unsaturated carbonyl system. This structural motif is of significant interest in medicinal chemistry due to its wide range of biological activities. The thiophene ring, a sulfur-containing heterocycle, often imparts unique pharmacological properties to molecules. The α,β-unsaturated ketone functionality can act as a Michael acceptor, enabling covalent interactions with biological targets.

The synthesis of this compound is most commonly and efficiently achieved through a base-catalyzed Claisen-Schmidt condensation.[2] This classic carbon-carbon bond-forming reaction involves the condensation of an enolizable ketone (acetone) with an aromatic aldehyde that lacks α-hydrogens (2-thiophenecarboxaldehyde), followed by dehydration to yield the final conjugated product.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds via the Claisen-Schmidt condensation, a variant of the aldol condensation. The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction mechanism can be broken down into three key steps:

-

Enolate Formation: A strong base, such as sodium hydroxide, abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde. Since 2-thiophenecarboxaldehyde lacks α-hydrogens, it cannot undergo self-condensation, which simplifies the product mixture.

-

Aldol Addition and Dehydration: An intermediate β-hydroxy ketone (aldol adduct) is formed. This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, this compound. The formation of this extended conjugated system provides the thermodynamic driving force for the dehydration step.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Thiophenecarboxaldehyde | ≥98% | e.g., Sigma-Aldrich | Corrosive, handle with care in a fume hood. |

| Acetone | ACS Grade | e.g., Fisher Scientific | Highly flammable, use in a well-ventilated area. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., VWR | Corrosive, handle with care. |

| Ethanol (95%) | Reagent Grade | e.g., Pharmco-Aaper | Flammable. |

| Deionized Water | N/A | In-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., Acros Organics | For drying the organic layer. |

| Deuterated Chloroform (CDCl₃) | NMR Grade | e.g., Cambridge Isotope Labs | For NMR analysis. |

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.

2-Thiophenecarboxaldehyde:

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.

Acetone:

-

Hazards: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[6]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. Ground/bond container and receiving equipment to prevent static discharge.

Sodium Hydroxide (NaOH):

-

Hazards: Corrosive. Causes severe skin burns and eye damage.

-

Handling: Handle with care, avoiding dust inhalation. When preparing solutions, always add NaOH to water slowly, as the process is highly exothermic.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of this compound.

Preparation of Sodium Hydroxide Solution (10% w/v)

-

Carefully weigh 10 g of sodium hydroxide pellets and transfer them to a 250 mL beaker.

-

In a fume hood, slowly add 100 mL of deionized water to the beaker while stirring continuously with a glass rod. The dissolution is exothermic and will generate heat.

-

Allow the solution to cool to room temperature before use.

Reaction Setup and Execution

Diagram 1: Experimental workflow for the synthesis of this compound.

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.61 g (0.05 mol, 1.0 eq) of 2-thiophenecarboxaldehyde in 50 mL of 95% ethanol.

-

To this solution, add 7.3 mL (5.8 g, 0.1 mol, 2.0 eq) of acetone. Using an excess of acetone helps to ensure that the aldehyde is fully consumed and minimizes self-condensation of acetone, although the latter is less favorable.

-

Reaction Initiation: Cool the flask in an ice-water bath to 0-5 °C.

-

While stirring vigorously, slowly add 25 mL of the pre-prepared 10% aqueous sodium hydroxide solution dropwise over 15-20 minutes. Maintaining a low temperature during the addition of the base helps to control the exothermic reaction and minimize side product formation.

-

Reaction Progression: After the addition of the NaOH solution is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The formation of a yellow precipitate is indicative of product formation.

Work-up and Purification

-

Quenching and Precipitation: Pour the reaction mixture into a beaker containing approximately 200 mL of ice-cold water. This will cause the crude product to precipitate out of the solution.

-

Isolation: Collect the yellow solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes any remaining sodium hydroxide and other water-soluble impurities.

-

Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot 95% ethanol. If the product is highly soluble in ethanol, a mixed solvent system of ethanol and water can be used. Dissolve the crude product in a minimum volume of hot ethanol and then add water dropwise until the solution becomes slightly turbid. Reheat the solution until it is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a desiccator or a vacuum oven at low heat to obtain the final this compound.

Characterization and Expected Results

| Property | Expected Value |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 22-31 °C[1], 25-26 °C[7][8] |

| Molecular Formula | C₈H₈OS |

| Molecular Weight | 152.21 g/mol |

| Yield | 70-85% (typical) |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ (ppm): 7.45 (d, J = 16.0 Hz, 1H, vinyl H), 7.40 (d, J = 5.0 Hz, 1H, thienyl H), 7.25 (d, J = 3.6 Hz, 1H, thienyl H), 7.05 (dd, J = 5.0, 3.6 Hz, 1H, thienyl H), 6.60 (d, J = 16.0 Hz, 1H, vinyl H), 2.40 (s, 3H, -CH₃).

¹³C NMR (101 MHz, CDCl₃):

-

δ (ppm): 197.8 (C=O), 142.5 (thienyl C), 138.0 (vinyl CH), 130.5 (thienyl CH), 128.3 (thienyl CH), 128.2 (thienyl CH), 125.5 (vinyl CH), 27.5 (-CH₃).

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | - Inactive catalyst (old NaOH).- Insufficient reaction time.- Temperature too low. | - Use fresh, high-purity NaOH.- Extend the reaction time and monitor by TLC.- Ensure the reaction is allowed to proceed at room temperature after the initial cooling. |

| Oily Product Formation | - Impurities present.- Incomplete reaction. | - Ensure thorough washing of the crude product.- Optimize recrystallization conditions, potentially using a different solvent system. |

| Difficulty in Crystallization | - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Use a mixed solvent system for recrystallization (e.g., ethanol/water).- Scratch the inside of the flask with a glass rod to induce crystallization.- Ensure the crude product is thoroughly washed. |

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of this compound via a Claisen-Schmidt condensation. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The provided characterization data will aid in confirming the identity and purity of the final product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. rsc.org [rsc.org]

- 7. 874-83-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 874-83-9 [amp.chemicalbook.com]

The Versatility of a Thienyl Chalcone: A Guide to the Applications of 4-(2-Thienyl)but-3-en-2-one in Organic Synthesis

For the modern researcher in organic synthesis and drug development, the identification of versatile and reactive building blocks is paramount to the efficient construction of complex molecular architectures. Among these, α,β-unsaturated ketones, or chalcones, serve as privileged scaffolds. This guide focuses on a particularly valuable member of this class: 4-(2-thienyl)but-3-en-2-one . The presence of the electron-rich thiophene ring in conjugation with the enone system imparts unique reactivity and renders its derivatives promising candidates for pharmaceutical and materials science applications. This document provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols.

Introduction: The Unique Reactivity of a Thienyl-Substituted Enone